2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride
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Overview
Description
2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride typically involves the reaction of 2-chloro-7-methoxyquinoline with ethyl carbamimidothioate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may result in the formation of various quinoline derivatives with different functional groups .
Scientific Research Applications
2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(2-Chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride include:
2-Chloroquinoline-3-carbaldehyde: A related quinoline derivative with similar chemical properties.
Quinolinyl-pyrazoles: Compounds that share the quinoline scaffold and have been studied for their pharmacological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15Cl2N3OS |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-(2-chloro-7-methoxyquinolin-3-yl)ethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C13H14ClN3OS.ClH/c1-18-10-3-2-8-6-9(4-5-19-13(15)16)12(14)17-11(8)7-10;/h2-3,6-7H,4-5H2,1H3,(H3,15,16);1H |
InChI Key |
FEZBZNVFZQDAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCSC(=N)N)Cl.Cl |
Origin of Product |
United States |
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